molecular formula C14H12BrN3 B1644320 1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine

1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine

Cat. No.: B1644320
M. Wt: 302.17 g/mol
InChI Key: WRTGKYPGAPKELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromophenyl group attached to the indazole core, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- typically involves the reaction of indazole derivatives with bromophenyl reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with an indazole derivative under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indazol-5-amine, 1-methyl-
  • 1H-Indazol-5-amine, 1-phenyl-
  • 1H-Indazol-5-amine, 1-(4-chlorophenyl)methyl-

Uniqueness

1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a bioactive molecule .

Properties

Molecular Formula

C14H12BrN3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]indazol-5-amine

InChI

InChI=1S/C14H12BrN3/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18/h1-8H,9,16H2

InChI Key

WRTGKYPGAPKELP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)Br

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)Br

Origin of Product

United States

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